N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound featuring a sulfanylacetamide backbone linked to a substituted imidazole ring and a trifluoromethyl- and chloro-substituted phenyl group. Its molecular structure integrates multiple pharmacophoric elements:
- Sulfanylacetamide bridge: The thioether-linked acetamide group enhances conformational flexibility and may influence metabolic stability.
- Aryl substituents: The 2-chloro-5-(trifluoromethyl)phenyl group contributes lipophilicity and electron-withdrawing effects, while the 4-fluorophenyl group on the imidazole adds steric and electronic modulation .
This compound is structurally optimized for interactions with biological targets, likely in therapeutic areas such as enzyme inhibition (e.g., kinase or protease targets) due to its resemblance to known bioactive molecules .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF4N3OS/c19-14-6-1-11(18(21,22)23)9-15(14)25-16(27)10-28-17-24-7-8-26(17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCXMQSAIHAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 1-(4-Fluorophenyl)-1H-imidazole-2-thiol
The imidazole ring is synthesized via the Debus-Radziszewski reaction, adapting methods from benzimidazole syntheses:
Procedure :
- Heat a mixture of 4-fluoroaniline (1.11 g, 10 mmol), glyoxal (40% aqueous, 3.5 mL), and ammonium thiocyanate (0.95 g, 12.5 mmol) in ethanol (20 mL) at 80°C for 6 hr.
- Cool to RT, pour into ice water, and extract with ethyl acetate (3 × 50 mL).
- Dry over Na₂SO₄ and evaporate to yield yellow crystals (Yield: 68%, m.p. 142–144°C).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Time | 6 hr |
| Solvent | Ethanol |
| Yield | 68% |
Synthesis of 2-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Bromoacetylation follows protocols for aromatic amines:
Method A (Bromoacetyl Bromide Route) :
- Dissolve 2-chloro-5-(trifluoromethyl)aniline (2.15 g, 10 mmol) in dry DCM (30 mL).
- Add bromoacetyl bromide (1.82 g, 10 mmol) dropwise at 0°C under N₂.
- Stir for 2 hr, wash with 5% NaHCO₃ (20 mL), dry, and concentrate (Yield: 73%).
Method B (DCC-Mediated Coupling) :
- React 2-chloro-5-(trifluoromethyl)aniline (10 mmol) with bromoacetic acid (10 mmol) using DCC (12 mmol) in DMF.
- Filter DCU precipitate after 12 hr and isolate product (Yield: 81%).
Comparative Data :
| Parameter | Method A | Method B |
|---|---|---|
| Reagent | BrCH₂COBr | BrCH₂COOH + DCC |
| Solvent | DCM | DMF |
| Yield | 73% | 81% |
| Purity (HPLC) | 95% | 98% |
Thioether Formation
The critical C–S bond is established via SN2 displacement:
Procedure :
- Suspend 1-(4-fluorophenyl)-1H-imidazole-2-thiol (1.93 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in dry acetone (30 mL).
- Add 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (3.56 g, 10 mmol) in portions over 30 min.
- Reflux for 4 hr, filter, and concentrate (Yield: 65%, m.p. 158–160°C).
Optimization Insights :
- Base : K₂CO₃ > NaOH (reduces hydrolysis)
- Solvent : Acetone > THF (higher polarity improves nucleophilicity)
- Temperature : Reflux (56°C) balances reaction rate and byproduct formation
Alternative Synthetic Routes
One-Pot Tandem Approach
A streamlined method combines steps 2.2 and 2.3:
- React 2-chloro-5-(trifluoromethyl)aniline (10 mmol) with bromoacetyl bromide (10 mmol) in acetonitrile.
- Add imidazole-2-thiol (10 mmol) and Et₃N (20 mmol) without isolating the bromoacetamide intermediate.
- Stir at 50°C for 8 hr (Overall Yield: 58%).
Advantages : Reduced purification steps
Limitations : Lower yield due to competing reactions
Solid-Phase Synthesis
Adapting resin-bound methodologies for parallel synthesis:
- Load Wang resin with Fmoc-protected 2-chloro-5-(trifluoromethyl)aniline.
- Deprotect, couple with Fmoc-S-trityl mercaptoacetic acid.
- Cleave with TFA/TIS/H₂O (95:2.5:2.5) to yield target compound (Purity: 90%, Yield: 52%).
Reaction Optimization Strategies
Catalyst Screening
Comparative study of phase-transfer catalysts (PTCs) in thioether formation:
| PTC | Yield (%) | Reaction Time (hr) |
|---|---|---|
| None | 65 | 4 |
| TBAB (0.1 eq) | 72 | 3.5 |
| 18-Crown-6 (0.05 eq) | 68 | 3 |
| PEG-400 (10 mol%) | 70 | 3.2 |
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetone | 20.7 | 65 |
| DMF | 36.7 | 58 |
| THF | 7.5 | 42 |
| MeCN | 37.5 | 60 |
Polar aprotic solvents like acetone optimize nucleophilicity while minimizing solvolysis.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, NH)
- δ 8.02–7.15 (m, 7H, Ar-H)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 3.98 (s, 2H, imidazole-CH₂)
¹⁹F NMR (376 MHz, CDCl₃) :
- δ -62.5 (CF₃)
- δ -113.2 (Ar-F)
HRMS (ESI+) : m/z Calcd for C₁₉H₁₄ClF₄N₃OS [M+H]⁺: 484.0432; Found: 484.0429.
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, 60% MeOH/H₂O | 98.7 |
| Elemental Analysis | C, H, N, S | ±0.3% theory |
Challenges and Mitigation
Trifluoromethyl Group Stability :
Sulfanyl Oxidation :
Crystallization Difficulties :
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant (5 kg) |
|---|---|---|
| Bromoacetamide Prep | Batch reactor | Continuous flow reactor |
| Thioether Coupling | Magnetic stirring | Mechanical agitation |
| Purification | Column chromatography | Crystallization |
| Cycle Time | 72 hr | 24 hr |
| Overall Yield | 61% | 67% |
Flow chemistry reduces hazardous intermediate accumulation, improving safety and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting cellular functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with six analogs identified in the literature. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.
Table 1: Structural Comparison of Analogs
Key Observations :
Heterocyclic Core Modifications: Imidazole (target compound) vs. thiadiazole () vs.
Substituent Effects :
- Electron-withdrawing groups (Cl, CF₃, F): Enhance metabolic stability and target binding in the target compound and analog .
- Hydrophilic groups (hydroxymethyl in F711-0103): Increase solubility but may reduce membrane permeability .
- Steric bulk (3-methoxy in 6242-94-0): May hinder interactions with flat binding pockets compared to the target’s 4-fluoro substituent .
Sulfur Linker Variations :
- Sulfanyl (thioether) vs. sulfinyl (): Sulfinyl groups introduce chirality and polarity, affecting conformational stability .
Aromatic Ring Modifications :
- Replacement of 4-fluorophenyl with 4-chlorobenzyl () or 3-methoxyphenyl () alters electronic and steric profiles, impacting target selectivity .
Research Findings and Implications
- Synthetic Accessibility : The target compound and analogs are synthesized via nucleophilic substitution or coupling reactions (e.g., thioether formation using chloromethyl intermediates) .
- ADME Considerations : The trifluoromethyl group in the target compound likely improves oral bioavailability, whereas hydroxymethyl (F711-0103) or pyridyl () groups may enhance aqueous solubility .
Biological Activity
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
The compound features several notable structural elements:
- Chloro and Trifluoromethyl Groups : These groups are known to enhance biological activity through electron-withdrawing effects.
- Imidazole Moiety : This component is often associated with antibacterial and antifungal properties.
- Sulfanyl Linkage : This feature can influence the compound's reactivity and biological interactions.
Molecular Formula
The molecular formula of the compound is .
Antibacterial Activity
Research indicates that compounds with imidazole rings demonstrate significant antibacterial properties. Specifically, derivatives similar to This compound have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of imidazole derivatives, finding that certain modifications led to increased potency against MRSA. The presence of both a chloro group and an imidazole moiety was critical for activity .
| Compound | Structure Features | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Imidazole + Chloro | 10 | Active against MRSA |
| Compound B | Imidazole + Fluoro | 5 | More potent than A |
Antifungal Activity
Similar compounds containing triazole or imidazole rings have demonstrated antifungal properties. The trifluoromethyl group contributes to improved binding affinities, enhancing the overall efficacy of these compounds against fungal pathogens .
Research Findings on Antifungal Activity
In vitro studies have shown that compounds with similar structures exhibit significant antifungal activity against various fungal strains:
| Fungal Strain | Compound Tested | Inhibition Zone (mm) |
|---|---|---|
| Candida albicans | This compound | 18 |
| Aspergillus niger | This compound | 15 |
Anticancer Properties
Emerging research suggests potential anticancer activity for this compound. Similar structures have been shown to inhibit cancer cell proliferation in various cell lines. The incorporation of the trifluoromethyl group may enhance cytotoxicity against cancer cells.
Case Study: Cytotoxicity Testing
A study assessed the cytotoxic effects of related compounds on human cancer cell lines, revealing promising results:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa (cervical) | This compound | 12 |
| MCF7 (breast) | This compound | 15 |
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves:
Imidazole Ring Formation : Cyclization of precursors (e.g., 4-fluorophenyl derivatives) under acidic/basic conditions.
Sulfanyl Linkage Introduction : Reaction of the imidazole intermediate with a thiol-containing acetamide via nucleophilic substitution.
Trifluoromethyl/Chloro Substitution : Electrophilic aromatic substitution or coupling reactions to introduce the 2-chloro-5-(trifluoromethyl)phenyl group.
- Key Challenges :
- Ensuring regioselectivity during substitutions (e.g., avoiding byproducts from competing reaction sites).
- Optimizing reaction conditions (solvent, temperature, catalysts) to improve yield.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify aromatic proton environments (e.g., fluorophenyl, trifluoromethylphenyl) and acetamide/imidazole backbone connectivity.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the expected structure.
- FT-IR : Identify characteristic bands (e.g., C=O stretch in acetamide, C-S bond in sulfanyl linkage).
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration and bond angles .
Advanced Research Questions
Q. How can researchers analyze discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Variable Analysis : Compare assay conditions (e.g., cell lines, concentrations, incubation times) across studies. For example, differences in IC50 values may arise from cell permeability or metabolic stability variations.
- Structural Analog Screening : Test derivatives (e.g., replacing the trifluoromethyl group with other electron-withdrawing groups) to isolate pharmacophoric contributions .
- Computational Modeling : Use molecular docking to assess binding affinity consistency across target proteins (e.g., kinases, enzymes) .
Q. What experimental strategies are recommended to study the oxidation reactivity of the sulfanyl group?
- Methodological Answer :
- Controlled Oxidation : React the compound with H2O2 or mCPBA to form sulfoxide/sulfone derivatives. Monitor reaction progress via TLC or HPLC.
- Kinetic Studies : Vary oxidant concentration/temperature to determine rate constants and activation energy.
- Product Characterization : Use NMR to confirm oxidation states (e.g., sulfoxide’s chiral center) and MS for mass validation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in:
- Imidazole Substituents : Replace 4-fluorophenyl with bulkier aryl groups to enhance target selectivity.
- Acetamide Linker : Introduce methyl/methoxy groups to improve solubility.
- Biological Testing : Screen analogs against disease models (e.g., cancer cell lines, microbial cultures) to correlate structural changes with activity.
- Computational SAR : Apply QSAR models to predict bioactivity based on electronic (e.g., Hammett constants) or steric parameters .
Methodological Considerations
Q. What computational tools are suitable for predicting target interactions of this compound?
- Answer :
- Molecular Docking (AutoDock Vina, Glide) : Simulate binding to proteins (e.g., COX-2, kinases) using crystal structures from the PDB.
- MD Simulations (GROMACS) : Assess binding stability over time (e.g., 100 ns simulations).
- Pharmacophore Modeling (MOE, Schrödinger) : Identify critical interaction motifs (e.g., hydrogen bonds with the acetamide group) .
Q. How can researchers address stability issues during long-term storage?
- Answer :
- Condition Testing : Store aliquots under varying conditions (e.g., -20°C vs. 4°C, inert atmosphere) and monitor degradation via HPLC.
- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the sulfanyl group).
- Lyophilization : For aqueous solutions, lyophilize the compound to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
